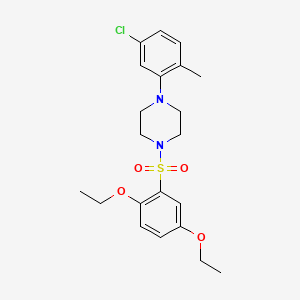

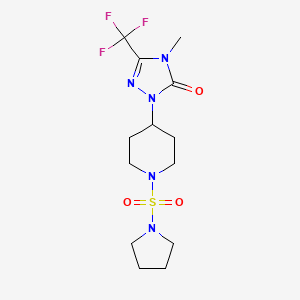

![molecular formula C28H31N5O2 B2970849 5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-65-9](/img/structure/B2970849.png)

5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H31N5O2 and its molecular weight is 469.589. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antibacterial Applications

The compound under investigation, due to its structural similarity to pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, suggests potential in the synthesis of various derivatives with significant applications. For instance, a study on the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives shows that these compounds exhibit significant antibacterial activity, indicating a potential application of similar compounds in antibacterial drug development (Rahmouni et al., 2014).

Fluorescence and Imaging Applications

Further research into tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores synthesized through facile reactions demonstrated high fluorescence quantum yields, good electrochemical, thermal, and photochemical stabilities. These properties make them suitable for applications in living cell imaging, explored through laser scanning confocal microscopy, highlighting their potential use in biological imaging and diagnostics (Chen et al., 2012).

Anticancer and Anti-inflammatory Applications

Moreover, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising cytotoxic activity against certain cancer cell lines and inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammation. This suggests the potential therapeutic applications of such compounds in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Synthesis of Diverse Heterocyclic Compounds

Research on the synthesis of polyfunctionally substituted pyrazolo and related derivatives points to the versatility of these compounds in generating a wide array of heterocyclic compounds. These compounds have varied potential applications ranging from pharmaceuticals to materials science due to their diverse functional properties (Aly, 2006).

Inhibitors of Adenosine Receptors

Additionally, the synthesis of new pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors showcases the potential of these compounds in developing therapeutics targeting cardiovascular diseases, pain, and neurological disorders. This underscores the broad therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in modulating adenosine receptor-mediated physiological processes (Manetti et al., 2005).

Propriétés

IUPAC Name |

2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O2/c1-21(2)32-19-24(26-25(20-32)28(35)33(29-26)23-11-7-4-8-12-23)27(34)31-17-15-30(16-18-31)14-13-22-9-5-3-6-10-22/h3-12,19-21H,13-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLFOYNVNRBZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)

![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)